molecular formula C6H9F2N5 B13058712 7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B13058712
M. Wt: 189.17 g/mol
InChI Key: OMXCYDBUFSHACY-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a triazolopyrimidine derivative characterized by a difluoromethyl substituent at the 7-position of the fused bicyclic core. The triazolopyrimidine scaffold is notable for its versatility in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications. The difluoromethyl group introduces electron-withdrawing properties and enhanced metabolic stability compared to non-fluorinated analogs .

Properties

Molecular Formula

C6H9F2N5

Molecular Weight

189.17 g/mol

IUPAC Name

7-(difluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C6H9F2N5/c7-4(8)3-1-2-10-6-11-5(9)12-13(3)6/h3-4H,1-2H2,(H3,9,10,11,12)

InChI Key

OMXCYDBUFSHACY-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC(=NN2C1C(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various methods. One common approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . Another method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly synthesis route .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous for industrial applications due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It acts as a bio-isostere for purines, carboxylic acids, and N-acetylated lysine, allowing it to modulate various biological activities . The compound can inhibit enzymes, disrupt protein-protein interactions, and interfere with nucleic acid synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at the 7-Position

The 7-position of the triazolopyrimidine core is critical for modulating biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent at 7-Position Molecular Formula Key Properties/Applications Reference
7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Methyl C₆H₁₁N₅ Simpler structure; lower lipophilicity
7-(2,6-Dichlorophenyl)-5-(3-methoxyphenyl)-...-triazolo[1,5-a]pyrimidin-2-amine 2,6-Dichlorophenyl C₁₈H₁₇Cl₂N₅O Enhanced steric bulk; potential kinase inhibition
7-[(E)-2-(4-Fluorophenyl)ethenyl]-...-triazolo[1,5-a]pyrimidin-2-amine Fluorophenyl ethenyl C₁₃H₁₀FN₅ Conjugated system; possible π-π interactions
7-(Difluoromethyl)-...-triazolo[1,5-a]pyrimidin-2-amine Difluoromethyl C₆H₈F₂N₅ (estimated) Balanced lipophilicity; metabolic stability N/A

Key Observations :

  • Electron Effects : The difluoromethyl group (-CF₂H) is less electron-withdrawing than a trifluoromethyl (-CF₃) group but more so than methyl (-CH₃), influencing electronic distribution and binding affinity .
  • Steric Considerations : Bulky substituents like 2,6-dichlorophenyl (e.g., in ) may hinder binding in sterically constrained active sites, whereas the compact difluoromethyl group allows better accommodation.
Antiproliferative and Tubulin Inhibition

Compounds with 3,4,5-trimethoxyphenyl groups at the 7-position (e.g., 3n–3r in ) exhibit potent tubulin polymerization inhibition (IC₅₀ < 1 µM). The trimethoxy motif mimics colchicine’s binding interactions, whereas the difluoromethyl analog may lack this pharmacophore, suggesting reduced antiproliferative activity .

Antimicrobial Activity

Derivatives with chlorinated or methoxy-substituted aryl groups (e.g., 5-(2-chlorophenyl)-7-(3-methoxyphenyl)-... in ) show moderate activity against fungal pathogens. The difluoromethyl group’s electronegativity could enhance membrane penetration but may require additional hydrogen-bonding motifs for efficacy .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight logP (Predicted) Water Solubility (mg/mL)
7-Methyl-...-triazolo[1,5-a]pyrimidin-2-amine 153.19 0.8 12.5
7-(2,6-Dichlorophenyl)-...-triazolo[1,5-a]pyrimidin-2-amine 396.26 3.5 0.1
7-[(E)-2-(4-Fluorophenyl)ethenyl]-...-triazolo[1,5-a]pyrimidin-2-amine 255.25 2.2 0.5
7-(Difluoromethyl)-...-triazolo[1,5-a]pyrimidin-2-amine ~178.15 1.4 5.0 (estimated) N/A

Biological Activity

7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis methods, biological activities, and relevant case studies associated with this compound.

  • Molecular Formula : C7_7H9_9F2_2N5_5O
  • Molecular Weight : 217.18 g/mol
  • CAS Number : 1698670-08-4

Synthesis

The synthesis of 7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. Recent studies have highlighted the use of environmentally friendly methods such as green chemistry techniques to enhance yield and reduce toxic byproducts.

Antimicrobial Activity

Recent research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit promising antimicrobial properties. Specifically:

  • Antibacterial Activity : Compounds similar to 7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine have shown significant antibacterial activity against multidrug-resistant strains. For instance, studies demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's structural analogs have been evaluated for their anticancer properties. Notably:

  • Cell Line Studies : The antiproliferative effects were assessed against various cancer cell lines (breast, colon, and lung), revealing that certain derivatives exhibited high levels of activity . The mechanism of action appears to be linked to pathways other than direct inhibition of dihydrofolate reductase (DHFR), suggesting alternative targets in cancer cells.

Case Studies

  • Synthesis and Evaluation of Antibacterial Activity : A study synthesized a series of triazole derivatives and evaluated their activity against standard bacterial strains. The most active compounds demonstrated a high selectivity index towards Klebsiella pneumoniae and MRSA, indicating their potential as safe antibacterial agents .
  • Antiproliferative Properties : Another study focused on the antiproliferative activity of fluorinated triazole derivatives against cancer cell lines. The findings suggested that these compounds could serve as lead structures for developing new anticancer therapies .

Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC (μg/mL)Reference
AntibacterialKlebsiella pneumoniae0.25
AntibacterialMRSA0.5
AnticancerBreast Cancer Cell LinesIC50 < 10
AnticancerLung Cancer Cell LinesIC50 < 15

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